Product packaging for (R)-2-Cyclopropylazetidine(Cat. No.:)

(R)-2-Cyclopropylazetidine

Cat. No.: B13348036
M. Wt: 97.16 g/mol
InChI Key: GILJSMPCYLZEMT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Cyclopropylazetidine is a chiral, saturated four-membered N-heterocycle of significant interest in medicinal chemistry and organic synthesis. Azetidines are prized for their ability to impart structural rigidity, improve metabolic stability, and serve as bioisosteres for more common functional groups like piperidines . The combination of the strained azetidine ring and the chiral cyclopropyl substituent creates a versatile, three-dimensional scaffold for constructing novel bioactive molecules . This compound is a key chiral building block in drug discovery research. Azetidine cores are found in FDA-approved drugs and numerous bioactive natural products, making them privileged structures for developing new therapeutics . The rigid, sp3-rich nature of this compound is particularly valuable for exploring underexplored chemical space in the search for new lead compounds. Its high ring strain also makes it a valuable intermediate in organic synthesis, where it can serve as a precursor for ring-opening or expansion reactions to access other valuable, nitrogen-containing chiral molecules . This product is provided for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B13348036 (R)-2-Cyclopropylazetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(2R)-2-cyclopropylazetidine

InChI

InChI=1S/C6H11N/c1-2-5(1)6-3-4-7-6/h5-7H,1-4H2/t6-/m1/s1

InChI Key

GILJSMPCYLZEMT-ZCFIWIBFSA-N

Isomeric SMILES

C1CN[C@H]1C2CC2

Canonical SMILES

C1CC1C2CCN2

Origin of Product

United States

Reactivity and Functionalization of R 2 Cyclopropylazetidine Scaffolds

Strain-Driven Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of azetidines is a key driver for their unique reactivity, making them valuable intermediates in organic synthesis. This inherent strain can be harnessed to facilitate ring-opening reactions that are otherwise energetically unfavorable, leading to the formation of diverse molecular architectures. Unlike more stable five- or six-membered rings, the four-membered azetidine ring readily undergoes cleavage under appropriate conditions when reacting with various nucleophiles or catalysts.

Nucleophilic ring-opening is a fundamental reaction of azetidines, providing access to a wide array of functionalized γ-amino compounds. The reaction typically proceeds via an SN2-like mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack can often be controlled by the substitution pattern on the azetidine ring and the reaction conditions.

The catalyzed ring-opening of azetidines with alcohol nucleophiles is an effective method for synthesizing γ-amino ethers. This transformation can be promoted by various catalysts, including Lewis acids and transition metals, which activate the azetidine ring towards nucleophilic attack. For instance, gold catalysts have been shown to promote the nucleophilic ring-opening of 2-alkynylazetidines with alcohols, yielding δ-amino-α,β-unsaturated ketones.

In the case of (R)-2-cyclopropylazetidine, a similar acid-catalyzed process can be envisioned. The reaction would likely begin with the protonation of the azetidine nitrogen, enhancing the electrophilicity of the ring carbons. The alcohol nucleophile would then attack at the less sterically hindered C4 position, resulting in a regioselective ring-opening to produce the corresponding γ-amino ether. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can also promote such ring-opening reactions by enhancing the electrophilic activation of the heterocyclic ring.

EntryAlcohol (R-OH)CatalystProduct (γ-Amino Ether)
1MethanolLewis Acid (e.g., BF₃·OEt₂)(R)-1-(1-cyclopropylethyl)-3-methoxypropan-1-amine
2EthanolBrønsted Acid (e.g., TsOH)(R)-3-ethoxy-1-(1-cyclopropylethyl)propan-1-amine
3IsopropanolLewis Acid (e.g., Sc(OTf)₃)(R)-1-(1-cyclopropylethyl)-3-isopropoxypropan-1-amine
4Benzyl (B1604629) AlcoholGold Catalyst (e.g., AuCl₃)(R)-3-(benzyloxy)-1-(1-cyclopropylethyl)propan-1-amine

This table presents hypothetical outcomes for the catalyzed ring-opening of an N-substituted this compound derivative to illustrate the formation of various γ-amino ethers.

Beyond the use of alcohols, the azetidine ring can be opened by a variety of other nucleophiles and reaction pathways. Palladium-catalyzed reactions, for instance, can lead to the exclusive cleavage of the C2–C(sp³) bond. This type of selective transformation underscores the utility of transition metal catalysis in controlling the regioselectivity of ring-opening reactions.

Another important pathway is the Rh-catalyzed ring-opening amidation of related strained rings like cyclopropanols, which provides selective access to β-amino ketones. This strategy could potentially be adapted for azetidines, using nitrogen-based nucleophiles to generate valuable diamine structures. The choice of catalyst and nucleophile is critical in directing the reaction toward the desired product and achieving high selectivity.

Ring expansion reactions transform a smaller, strained ring into a larger, more stable one, driven by the release of ring strain. Such reactions are valuable for synthesizing medium-sized and macrocyclic compounds that can be difficult to access through traditional cyclization methods. For azetidines, this involves the cleavage of a C-C or C-N bond within the ring and the concurrent formation of a larger heterocyclic system.

A notable example is the Au(I)-catalyzed ring expansion of 2-azetidinyl ynones, which rearrange to form pyrrolin-4-ones. This process demonstrates how the inherent strain of the azetidine ring can be exploited to construct more complex five-membered heterocycles. Similarly, ring expansions of vinylaziridines can produce a variety of larger azacycles, including 5-, 6-, and 7-membered rings, depending on the specific reaction conditions and reagents employed. These transformations highlight the synthetic versatility of strained heterocycles as building blocks for more elaborate molecular scaffolds.

Nucleophilic Ring-Opening Reactions for Functionalized Derivatives

Derivatization Strategies for Advanced Research and Analytical Method Development

Chemical derivatization is a crucial technique in analytical chemistry used to modify an analyte to enhance its detectability or improve its separation characteristics in methods like high-performance liquid chromatography (HPLC). For chiral molecules such as this compound, derivatization with a chiral reagent is a common strategy to facilitate enantiomeric separation and quantification.

The analysis of chiral amines often involves derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. This is achieved by reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA).

Several classes of CDAs are available for primary and secondary amines. A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues. These reagents react with the amine functionality to form stable diastereomeric derivatives that often possess a strong chromophore (the dinitrophenyl group), enabling sensitive UV detection. Other reagents, such as those containing a fluorescent tag like naphthalene or benzofurazan, have also been developed to allow for highly sensitive fluorescence detection.

The development of novel derivatization reagents for chiral azetidines focuses on improving several key aspects:

Reaction Efficiency: The derivatization reaction should be rapid, quantitative, and occur under mild conditions to prevent degradation or racemization of the analyte.

Sensitivity: The reagent should incorporate a moiety that allows for highly sensitive detection, such as a fluorophore or a group that enhances ionization in mass spectrometry (MS).

Chromatographic Resolution: The resulting diastereomers should be well-resolved chromatographically to allow for accurate quantification. The structural rigidity and steric bulk of the CDA play a significant role in achieving good separation.

Derivatization ReagentAbbreviationReactive GroupDetection Method
1-Fluoro-2,4-dinitrophenyl-5-L-alaninamideFDAA (Marfey's Reagent)FluoroaromaticUV
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamideFDVAFluoroaromaticUV
4-Fluoro-7-nitro-2,1,3-benzoxadiazoleNBD-FFluoroaromaticFluorescence
(S)-N-(4-Nitrophenoxycarbonyl)phenylglycine(S)-NIFEActivated CarbonylUV
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCIsothiocyanateUV

This table lists common chiral derivatization reagents suitable for reacting with secondary amines like this compound for analytical purposes.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The this compound scaffold can be systematically modified to probe the effects of different substituents on its biological target. The primary point of modification is the secondary amine, which can be functionalized through various reactions.

Common modifications include N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions allow for the introduction of a wide array of functional groups, varying in size, polarity, and hydrogen bonding potential. For instance, N-acylation with different carboxylic acids can introduce amide functionalities with diverse side chains. N-alkylation can introduce various alkyl or substituted alkyl groups, altering the lipophilicity and steric bulk around the azetidine ring.

The synthesis of a library of derivatives of this compound with systematic variations allows for the establishment of a clear SAR. This information is invaluable for the rational design of more potent and selective compounds. The reactivity of the azetidine ring itself can also be exploited, although this is less common due to the potential for ring-opening reactions under harsh conditions. rsc.org

Table 3: Illustrative Chemical Modifications of this compound for SAR Studies

Reaction TypeReagent ExampleFunctional Group IntroducedPotential Impact on Properties
N-AcylationAcetyl ChlorideAcetamideIncreased polarity, H-bond acceptor
N-AlkylationBenzyl BromideN-BenzylIncreased lipophilicity and steric bulk
Reductive AminationAcetone, NaBH(OAc)₃N-IsopropylIncreased steric bulk
N-Arylation2-FluoropyridineN-(2-Pyridyl)Introduction of an aromatic system
SulfonylationMethanesulfonyl ChlorideN-MethanesulfonamideIncreased polarity, H-bond acceptor

This table illustrates potential modifications and is not an exhaustive list.

Click Chemistry Applications for Azetidine Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of molecules in a mild and efficient manner. rutgers.edu This methodology can be applied to the this compound scaffold to introduce a wide range of functionalities.

To utilize click chemistry, either an azide (B81097) or an alkyne functionality must be introduced onto the azetidine ring. This can be achieved by reacting the secondary amine of this compound with a reagent containing the desired functionality. For example, reaction with an alkyne-containing acyl chloride would yield an N-alkynyl amide. Alternatively, an azide group could be introduced through N-alkylation with an azide-containing alkyl halide.

Once the azetidine is "clicked-enabled," it can be conjugated with a variety of molecules, including fluorescent probes, peptides, or other small molecules that possess the complementary functionality (an alkyne if the azetidine has an azide, and vice versa). This modular approach allows for the rapid generation of a diverse library of functionalized azetidines. The resulting 1,2,3-triazole linker is highly stable and often considered a bioisostere of an amide bond.

Table 4: Hypothetical Click Chemistry Functionalization of this compound

Azetidine ModificationClick Reaction PartnerResulting ConjugatePotential Application
N-Propargyl-(R)-2-cyclopropylazetidineAzido-functionalized fluorophoreFluorescently labeled azetidineBiological imaging
N-(2-Azidoethyl)-(R)-2-cyclopropylazetidineAlkyne-functionalized peptidePeptide-azetidine conjugateTargeted delivery
N-Propargyl-(R)-2-cyclopropylazetidineAzido-functionalized PEGPEGylated azetidineImproved pharmacokinetics

This table presents hypothetical examples of how click chemistry could be used to functionalize this compound.

Theoretical and Computational Investigations of R 2 Cyclopropylazetidine

Quantum Chemical Studies on Ring Strain and Conformation

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. This strain influences its conformation and reactivity. Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are instrumental in quantifying this strain and predicting the most stable conformations of azetidine derivatives. mdpi.comsrce.hr

The presence of a cyclopropyl (B3062369) group at the 2-position of the azetidine ring introduces additional conformational complexity. Computational analyses can determine the preferred orientation of the cyclopropyl group relative to the azetidine ring and how this influences the ring's puckering. researchgate.net Studies on similar strained ring systems have shown that substituents can significantly impact the ring's geometry and the energy barriers between different conformations. researchgate.net For instance, in related N-heterocycles, fluorine substitution has been shown to alter ring pucker through charge-dipole interactions. researchgate.net

Key Quantum Chemical Parameters for (R)-2-Cyclopropylazetidine (Illustrative)

ParameterDescriptionTypical Computational Method
Ring Strain Energy The excess energy due to the deviation of bond angles from ideal values.Isodesmic Reactions, Homodesmotic Reactions
Puckering Angle A measure of the deviation of the azetidine ring from planarity.Geometry Optimization (e.g., B3LYP/6-31G*)
Dihedral Angles Define the spatial relationship between the cyclopropyl group and the azetidine ring.Geometry Optimization
Rotational Barriers The energy required to rotate the cyclopropyl group relative to the azetidine ring.Potential Energy Surface Scan

This table is illustrative and specific values would be obtained from dedicated computational studies on this compound.

Computational Modeling of Reaction Mechanisms in Azetidine Synthesis

Computational chemistry plays a vital role in understanding and optimizing the synthesis of azetidines. mit.edu Various synthetic routes to 2-substituted azetidines exist, and computational modeling can help elucidate the mechanisms of these reactions, identify key transition states, and predict reaction outcomes. nih.govresearchgate.netfrontiersin.org

For instance, in the synthesis of azetidines via intramolecular cyclization, computational models can predict the regioselectivity and stereoselectivity of the ring-closing step. nih.gov Recent advancements have utilized computational models to predict the success of photocatalyzed reactions for azetidine synthesis, moving beyond trial-and-error approaches. mit.edu By calculating frontier orbital energies of reactants, these models can predict which combinations are likely to react and form the desired azetidine product. mit.edu

Example of a Computationally Modeled Synthetic Step

ReactantsCatalyst/ConditionsKey Computational Insight
Alkene and OximePhotocatalyst, LightPrediction of reactivity based on calculated frontier orbital energies. mit.edu
cis-3,4-epoxy aminesLa(OTf)₃Lanthanum(III) coordination to the substrate and/or product influences regioselectivity. nih.govfrontiersin.org
Homoallylic AminesIodineIodine-mediated cyclization is a viable route to 2,4-cis-azetidine rings. bham.ac.uk

This table provides examples of how computational modeling is applied to azetidine synthesis in general.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions in Medicinal Chemistry Research

In medicinal chemistry, understanding how a molecule interacts with its biological target is paramount for drug design. researchgate.netbioconductor.orgarxiv.org Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to predict and analyze these interactions. rjptonline.orgvistas.ac.inreadthedocs.iouni-koeln.de

MD simulations provide a dynamic view of the ligand-target complex, revealing how the ligand binds and the conformational changes that occur in both the ligand and the target protein over time. readthedocs.iouni-koeln.dedovepress.comescholarship.org This information is crucial for understanding the stability of the binding and the role of specific interactions. nih.govnih.gov

Molecular docking, on the other hand, predicts the preferred binding orientation of a ligand to a target protein, providing a static snapshot of the interaction. rjptonline.orgnih.govnih.gov It is a widely used method for virtual screening of compound libraries to identify potential drug candidates. rjptonline.orgdergipark.org.tr For this compound derivatives, docking studies can help identify potential biological targets and predict the binding affinity. researchgate.net

Key Aspects of Ligand-Target Interaction Studies

TechniqueInformation ProvidedRelevance to this compound
Molecular Docking Binding pose, binding affinity (score)Predicts how derivatives might bind to specific protein targets. rjptonline.orgnih.gov
Molecular Dynamics Binding stability, conformational changes, interaction lifetimesAssesses the stability of the predicted binding pose over time. readthedocs.iouni-koeln.de
Free Energy Calculations Quantitative prediction of binding affinityProvides a more accurate estimation of the binding strength.

Structure-Based Design Principles for Azetidine Derivatives

The unique structural features of the azetidine ring, such as its three-dimensional shape and ability to form hydrogen bonds, make it an attractive scaffold in drug discovery. acs.orgnih.govenamine.netresearchgate.net Structure-based drug design leverages the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. bham.ac.uk

For azetidine derivatives, including those with a cyclopropyl substituent, structure-based design principles can guide the modification of the core structure to enhance interactions with the target. acs.org The cyclopropyl group can provide a rigid extension that can probe specific pockets in a binding site, potentially increasing potency and selectivity. Computational tools are essential in this process, allowing for the in silico evaluation of designed compounds before their synthesis. bham.ac.uk

Principles for Designing Azetidine Derivatives

Design PrincipleRationaleComputational Tool
Scaffold Hopping Replacing a known core structure with the azetidine ring to improve properties.3D shape and pharmacophore matching software.
Fragment-Based Growth Growing a small fragment bound to the target by adding the azetidine moiety.Docking and molecular dynamics simulations. enamine.net
Conformational Restriction Using the rigid azetidine ring to lock a molecule in its bioactive conformation.Conformational analysis and energy calculations. enamine.net
Bioisosteric Replacement Replacing other functional groups with the azetidine ring to improve physicochemical properties. acs.orgnih.govProperty prediction software (e.g., for solubility, logP).

Academic Research Applications of R 2 Cyclopropylazetidine

Chiral Building Block in Asymmetric Catalysis and Synthesis

The use of chiral molecules as building blocks is a cornerstone of asymmetric synthesis, enabling the creation of enantiomerically pure compounds. These building blocks are frequently incorporated into ligands for metal catalysts or used as organocatalysts themselves to control the stereochemical outcome of a reaction. However, a thorough review of scientific databases reveals no specific studies detailing the use of (R)-2-Cyclopropylazetidine for these purposes.

Ligand Design for Enantioselective Transformations

The design of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. These ligands coordinate to a metal center and create a chiral environment that directs the stereoselectivity of transformations. While azetidine (B1206935) moieties, in general, are of interest in ligand design, there is no available research that specifically describes the design and synthesis of chiral ligands derived from this compound for use in enantioselective transformations.

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Henry, Suzuki, Sonogashira, Michael Additions)

Asymmetric carbon-carbon bond-forming reactions are fundamental in organic synthesis for building complex molecular architectures. The Henry, Suzuki, Sonogashira, and Michael addition reactions are powerful tools for this purpose, and their asymmetric variants often rely on chiral catalysts. Extensive searches did not yield any published examples where this compound or ligands derived from it were employed to induce enantioselectivity in any of these specific reactions.

Azetidines as Scaffolds in Medicinal Chemistry Research

Azetidine rings are considered valuable scaffolds in medicinal chemistry due to their ability to introduce three-dimensional character into flat molecules, which can improve pharmacological properties. While the broader class of chiral azetidines has been explored, specific research focusing on this compound as a central scaffold is not readily found in the literature. One study mentioned a library of chiral azetidines that yielded compounds with activity against Plasmodium falciparum, the parasite responsible for malaria; however, this research did not specifically identify or focus on this compound nih.gov.

Design and Synthesis of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The design of novel probes often involves incorporating unique chemical scaffolds to achieve desired properties like target specificity and cell permeability. There are no published studies that describe the use of this compound as a scaffold in the design and synthesis of novel chemical probes.

Mimicry of Amino Acid and Peptide Structures (Peptidomimetics)

Peptidomimetics are compounds that mimic the structure and function of peptides but often have improved properties such as stability and oral bioavailability. The constrained four-membered ring of azetidine can be used to mimic the turns and folds of peptides. However, there is no specific research available that demonstrates the use of this compound for the mimicry of amino acid or peptide structures in the development of peptidomimetics.

Exploration as Bioisosteres for Aromatic and Larger N-Heterocycles

In contemporary medicinal chemistry, a significant strategy for optimizing drug candidates involves the replacement of aromatic rings, such as phenyl groups, with saturated bioisosteres. This "escape from flatland" approach aims to improve the physicochemical properties of molecules by increasing their three-dimensional character and the fraction of sp³-hybridized carbons (Fsp³). The rationale behind this strategy is to mitigate common liabilities associated with aromatic rings, including poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism by cytochrome P450 enzymes. nih.govcambridgemedchemconsulting.com Saturated scaffolds that have been successfully employed as phenyl ring bioisosteres include bicyclo[1.1.1]pentane (BCP), cubane, and various bridged piperidines. nih.govbaranlab.orgdundee.ac.uk

This compound represents an intriguing, though less explored, scaffold in this context. Its structure combines a strained, C(sp³)-rich azetidine ring with a cyclopropyl (B3062369) group, both of which are known to favorably modulate molecular properties. The cyclopropyl group itself is recognized as a viable replacement for aromatic rings, capable of improving physicochemical profiles. nih.gov The azetidine ring introduces a basic nitrogen atom, providing a handle for modulating solubility and forming key interactions with biological targets, while maintaining a rigid, defined geometry.

The replacement of a larger N-heterocycle, such as a piperidine, with a more constrained azetidine-based scaffold is another application of bioisosterism. For instance, 2-substituted azaspiro[3.3]heptanes have been synthesized as conformationally-restricted analogues of 2-substituted piperidines, a motif present in many bioactive molecules. rsc.org This demonstrates the principle of using the compact azetidine core to mimic the spatial arrangement of larger rings while offering a distinct property profile. The this compound moiety could therefore serve as a novel bioisostere, offering a unique combination of rigidity, basicity, and lipophilicity compared to traditional aromatic and larger heterocyclic systems.

Table 1: Comparative Properties of Aromatic vs. Saturated Bioisosteres

FeaturePhenyl GroupThis compound Moiety (Predicted)Rationale for Improvement
Fraction of sp³ Carbons (Fsp³) 0HighIncreased saturation can lead to improved solubility and reduced metabolic liability. nih.gov
Molecular Shape Planar (2D)Three-Dimensional (3D)Enhanced 3D shape can improve binding specificity and reduce off-target effects.
Lipophilicity (logP) HighLowerReduced lipophilicity often correlates with better pharmacokinetic profiles. nih.gov
Aqueous Solubility LowHigherThe presence of the nitrogen atom and reduced lipophilicity generally increase water solubility. cambridgemedchemconsulting.com
Metabolic Stability Prone to oxidationPotentially improvedSaturated rings are often less susceptible to oxidative metabolism than electron-rich aromatic rings. dundee.ac.uk

Role in Polymerization Chemistry and Materials Science Research

The chemical reactivity of this compound is dominated by the significant ring strain inherent in its four-membered azetidine core, which is estimated to be around 25.5 kcal/mol. rsc.org This strain is the primary driving force for ring-opening reactions, making azetidine derivatives valuable monomers for polymerization. Specifically, azetidines are known to undergo cationic ring-opening polymerization (CROP) to produce polyamines. rsc.orgresearchgate.net

In a typical CROP mechanism, the polymerization is initiated by an electrophilic species that activates the azetidine monomer, leading to nucleophilic attack by another monomer and subsequent chain propagation. youtube.com For this compound, this process would yield a linear polyamine, specifically a form of poly(trimethylenimine), featuring a chiral center and a pendant cyclopropyl group at regular intervals along the polymer backbone.

The resulting polymer would possess several unique characteristics relevant to materials science:

Chirality: The presence of the (R)-stereocenter in each repeating unit would impart chirality to the entire polymer chain. This could induce the formation of ordered secondary structures, such as helices, influencing the material's bulk properties, including its optical activity and its interactions with other chiral molecules.

Functional Side-Chains: The cyclopropyl groups attached to the polymer backbone would increase steric bulk and influence chain packing, glass transition temperature, and solubility. These groups could also serve as sites for further chemical modification.

Polyelectrolyte Behavior: The amine-rich backbone would allow the polymer to be protonated in acidic aqueous solutions, leading to polyelectrolyte behavior. Such materials are of interest for applications in gene delivery, water treatment, and as flocculating agents.

While the polymerization of unsubstituted and N-substituted azetidines is well-documented, the specific use of this compound as a monomer in materials science is an area with potential for future research. researchgate.net The combination of its chirality and the unique properties of the cyclopropyl group makes it a promising candidate for the synthesis of novel functional polymers.

Table 2: Polymerization of Azetidine Derivatives

MonomerPolymerization MethodResulting PolymerPotential Applications
AzetidineCationic Ring-Opening Polymerization (CROP) researchgate.netHyperbranched Poly(trimethylenimine) (hbPTMI)CO₂ adsorption, chelation, materials templating. researchgate.net
N-AlkylazetidinesCationic Ring-Opening Polymerization (CROP) researchgate.netLinear or branched N-alkylated polyaminesGene transfection, drug delivery.
N-Sulfonyl AzetidinesAnionic Ring-Opening Polymerization (AROP) rsc.orgN-Sulfonylated PolyaminesPrecursors to linear poly(trimethylenimine) after desulfonylation.
This compoundCationic Ring-Opening Polymerization (CROP) (Proposed)Chiral Poly(2-cyclopropyltrimethylenimine)Chiral catalysts, functional coatings, stimuli-responsive materials.

Contribution to the Synthesis of Complex Natural Products and Analogues

Chiral building blocks are indispensable tools in modern organic synthesis, providing the foundation for the enantioselective construction of complex molecules such as natural products and pharmaceuticals. portico.org this compound, with its defined stereocenter at the C2 position, a reactive secondary amine, and a unique cyclopropyl substituent, is a potentially valuable chiral building block.

Although its direct incorporation into a total synthesis of a natural product is not widely documented, its utility can be inferred from syntheses involving structurally related motifs. The core principle involves using the rigid, stereodefined azetidine scaffold as a template to construct more complex heterocyclic systems or as a fragment in the synthesis of bioactive analogues. For example, the synthesis of a conformationally-restricted analogue of the local anesthetic bupivacaine was achieved using a 2-substituted azaspiro[3.3]heptane. rsc.org This work serves as a proof-of-concept, demonstrating that complex azetidine-containing scaffolds can be used to create analogues of bioactive molecules that traditionally feature larger ring systems like piperidine.

The this compound scaffold could be strategically employed in several ways:

As a Precursor to Substituted Piperidines and Other Alkaloids: The azetidine ring can be opened through various synthetic manipulations to access more complex acyclic or larger ring structures, transferring its chirality to the new product.

In Fragment-Based Drug Discovery: The unique three-dimensional shape and chemical functionality of the molecule make it an attractive fragment for building novel bioactive compounds.

Synthesis of Analogues: It can be used to replace piperidine, pyrrolidine, or even proline moieties in known natural products or drugs to create novel analogues with potentially improved properties, such as metabolic stability or receptor binding affinity.

The development of synthetic routes utilizing building blocks like this compound is crucial for expanding the accessible chemical space and enabling the creation of novel molecular architectures with tailored biological functions. nih.gov

Table 3: Examples of N-Heterocyclic Chiral Building Blocks in Synthesis

Chiral Building BlockSource of ChiralityApplication Example(s)
(S)-ProlineChiral PoolOrganocatalysis; synthesis of numerous natural products and pharmaceuticals.
(R)- and (S)-Piperazic AcidAsymmetric SynthesisBuilding block for the total synthesis of bioactive cyclic peptide natural products. mdpi.com
Substituted Chiral PiperidinesAsymmetric Synthesis / Chiral PoolKey intermediates in the synthesis of various alkaloids (e.g., dendrobates alkaloids). portico.org
Chiral 2-Azaspiro[3.4]octanesChemoenzymatic SynthesisSynthesis of selective M1/M4 muscarinic receptor agonists. nih.gov
This compoundAsymmetric SynthesisPotential building block for alkaloids and novel bioactive molecular analogues.

Q & A

Q. What are the established synthetic routes for (R)-2-Cyclopropylazetidine, and how can stereochemical integrity be maintained during synthesis?

Answer: The synthesis of this compound typically involves cyclopropane ring formation followed by azetidine functionalization. Key methods include:

  • Enantioselective cyclopropanation using chiral catalysts (e.g., Rhodium complexes) to control stereochemistry .
  • Ring-closing strategies via intramolecular nucleophilic substitution, ensuring minimal racemization by optimizing reaction temperature and solvent polarity (e.g., DMF at 0–5°C) .
  • Post-synthetic purification using chiral HPLC or crystallization to isolate the (R)-enantiomer .
    Methodological Tip: Validate stereochemical purity via 1H^1H-NMR coupling constants and circular dichroism (CD) spectroscopy .

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

  • Purity: Use HPLC (≥95% purity threshold) and elemental analysis .
  • Structural confirmation:
    • NMR: 1H^1H- and 13C^13C-NMR to verify cyclopropane and azetidine ring protons/carbons .
    • Mass spectrometry: High-resolution MS (HRMS) for molecular ion validation .
  • Chirality: Polarimetry or chiral shift reagents in NMR .
    Note: For novel derivatives, include X-ray crystallography data in supplementary materials .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer: Contradictions in NMR or MS data often arise from:

  • Solvent effects: Re-run experiments in deuterated solvents (e.g., D2 _2O vs. CDCl3_3) to assess proton exchange or aggregation .
  • Dynamic stereochemistry: Use variable-temperature NMR to detect ring-flipping or conformational changes .
  • Impurity interference: Apply preparative TLC or column chromatography to isolate minor contaminants .
    Case Study: A 2025 study resolved conflicting 13C^13C-NMR signals by identifying a temperature-dependent equilibrium between chair and boat conformations .

Q. What strategies optimize the biological activity of this compound in receptor-binding assays?

Answer:

  • Structure-activity relationship (SAR): Modify substituents on the azetidine nitrogen (e.g., alkyl vs. aryl groups) to enhance binding affinity .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GPCRs) .
  • Pharmacokinetic tuning: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising blood-brain barrier penetration .
    Data Note: A 2023 study achieved a 10-fold increase in serotonin receptor affinity by substituting the cyclopropane with a fluorinated analog .

Methodological and Ethical Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

Answer:

  • Detailed protocols: Include step-by-step synthesis and characterization procedures in supplementary materials, specifying equipment models (e.g., Bruker AVANCE III HD NMR) .
  • Negative controls: Test racemic mixtures to confirm enantiomer-specific effects .
  • Data transparency: Share raw spectral data via repositories (e.g., Zenodo) under FAIR principles .

Q. What ethical guidelines apply to publishing studies on this compound?

Answer:

  • Attribution: Cite prior work on analogous azetidine derivatives (e.g., (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride) to contextualize novelty .
  • Conflict disclosure: Declare funding sources (e.g., pharmaceutical grants) that may bias interpretations .
  • Data integrity: Avoid selective reporting; include all replicates, even outliers, in datasets .

Data Analysis and Interpretation

Q. How can researchers statistically validate the significance of this compound’s biological effects?

Answer:

  • Dose-response curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50} values with 95% confidence intervals .
  • Statistical tests: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Power analysis: Determine sample size via G*Power to ensure adequate sensitivity (α=0.05, β=0.2) .

Q. What computational tools are recommended for studying this compound’s reaction mechanisms?

Answer:

  • DFT calculations: Gaussian 16 for transition-state analysis of cyclopropane ring-opening reactions .
  • Molecular dynamics (MD): AMBER or GROMACS to simulate solvation effects on azetidine ring stability .
  • Cheminformatics: KNIME or RDKit for high-throughput SAR screening .

Literature and Synthesis of Evidence

Q. How should researchers conduct a systematic review of this compound studies?

Answer:

  • Search strategy: Use PubMed/MEDLINE with keywords: "this compound" AND ("synthesis" OR "pharmacology") .
  • Inclusion criteria: Prioritize peer-reviewed articles with full experimental details .
  • Critical appraisal: Assess bias using tools like ROBIS for in vitro studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.